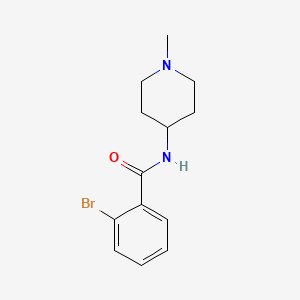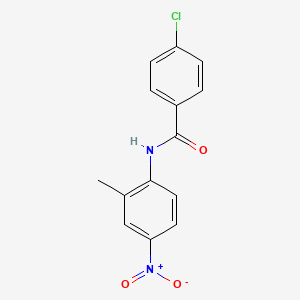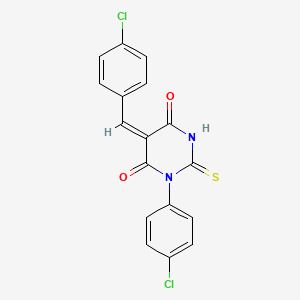
2-bromo-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(1-methyl-4-piperidinyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of cancer and other diseases. By inhibiting HDACs, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide may alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to its anti-cancer effects. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to reduce inflammation and pain in animal models, suggesting its potential as a treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its relatively low toxicity compared to other anti-cancer drugs. It has also been shown to have a broad spectrum of activity against different types of cancer cells. However, one limitation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. Another area of interest is the investigation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide in combination with other anti-cancer drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine the optimal dosing and administration of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide for its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-bromoaniline with N-methylpiperidine in the presence of an acid catalyst. The resulting compound is then treated with benzoyl chloride to obtain 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. The yield of this reaction is around 70%, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-bromo-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDODLHKUEJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)

![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)

![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)